Thiophene
Thiophene
Thiophene belongs to the class of polycyclic aromatic sulfur heterocycles, which are carcinogenic compounds found in crude oil. Thiopenes are widely used as building blocks in many agrochemicals, pharmaceuticals, and material science.
Thiophene appears as a colorless liquid with an unpleasant odor. Insoluble in water and slightly denser than water. Flash point 30°F. Vapors heavier than air. Irritates the skin, eyes, and mucous membranes. Used to make pharmaceuticals and dyes.
Thiophene, also known as thiofuran or thien-2-ylacetate, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. Thiophene exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Thiophene has been primarily detected in feces. Within the cell, thiophene is primarily located in the cytoplasm. Thiophene exists in all eukaryotes, ranging from yeast to humans. Thiophene can be converted into 3-formylthiophene and thiophene oxide. Thiophene has an alliaceous and garlic taste. Thiophene has been linked to the inborn metabolic disorders including celiac disease.
Thiophene is a monocyclic heteroarene that is furan in which the oxygen atom is replaced by a sulfur. It has a role as a non-polar solvent. It is a mancude organic heteromonocyclic parent, a member of thiophenes, a monocyclic heteroarene and a volatile organic compound.
Thiophene appears as a colorless liquid with an unpleasant odor. Insoluble in water and slightly denser than water. Flash point 30°F. Vapors heavier than air. Irritates the skin, eyes, and mucous membranes. Used to make pharmaceuticals and dyes.
Thiophene, also known as thiofuran or thien-2-ylacetate, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. Thiophene exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Thiophene has been primarily detected in feces. Within the cell, thiophene is primarily located in the cytoplasm. Thiophene exists in all eukaryotes, ranging from yeast to humans. Thiophene can be converted into 3-formylthiophene and thiophene oxide. Thiophene has an alliaceous and garlic taste. Thiophene has been linked to the inborn metabolic disorders including celiac disease.
Thiophene is a monocyclic heteroarene that is furan in which the oxygen atom is replaced by a sulfur. It has a role as a non-polar solvent. It is a mancude organic heteromonocyclic parent, a member of thiophenes, a monocyclic heteroarene and a volatile organic compound.
Brand Name:
Vulcanchem
CAS No.:
110-02-1
VCID:
VC20832869
InChI:
InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H
SMILES:
C1=CSC=C1
Molecular Formula:
C4H4S
SCH=CHCH=CH
C4H4S
SCH=CHCH=CH
C4H4S
Molecular Weight:
84.14 g/mol
Thiophene
CAS No.: 110-02-1
Cat. No.: VC20832869
Molecular Formula: C4H4S
SCH=CHCH=CH
C4H4S
Molecular Weight: 84.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Thiophene belongs to the class of polycyclic aromatic sulfur heterocycles, which are carcinogenic compounds found in crude oil. Thiopenes are widely used as building blocks in many agrochemicals, pharmaceuticals, and material science. Thiophene appears as a colorless liquid with an unpleasant odor. Insoluble in water and slightly denser than water. Flash point 30°F. Vapors heavier than air. Irritates the skin, eyes, and mucous membranes. Used to make pharmaceuticals and dyes. Thiophene, also known as thiofuran or thien-2-ylacetate, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. Thiophene exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Thiophene has been primarily detected in feces. Within the cell, thiophene is primarily located in the cytoplasm. Thiophene exists in all eukaryotes, ranging from yeast to humans. Thiophene can be converted into 3-formylthiophene and thiophene oxide. Thiophene has an alliaceous and garlic taste. Thiophene has been linked to the inborn metabolic disorders including celiac disease. Thiophene is a monocyclic heteroarene that is furan in which the oxygen atom is replaced by a sulfur. It has a role as a non-polar solvent. It is a mancude organic heteromonocyclic parent, a member of thiophenes, a monocyclic heteroarene and a volatile organic compound. |
|---|---|
| CAS No. | 110-02-1 |
| Molecular Formula | C4H4S SCH=CHCH=CH C4H4S |
| Molecular Weight | 84.14 g/mol |
| IUPAC Name | thiophene |
| Standard InChI | InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H |
| Standard InChI Key | YTPLMLYBLZKORZ-UHFFFAOYSA-N |
| SMILES | C1=CSC=C1 |
| Canonical SMILES | C1=CSC=C1 |
| Boiling Point | 183.9 °F at 760 mm Hg (NTP, 1992) 84.0 °C 84.0 °C @ 760 MM HG 84 °C |
| Colorform | COLORLESS LIQUID |
| Flash Point | 30 °F (NTP, 1992) 30 °F (-1 °C) (CLOSED CUP) -1 °C |
| Melting Point | -36.8 °F (NTP, 1992) -39.4 °C Mp -38.3 ° -38.3°C -38 °C |
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